5-Bromo-4-cyclopropyl-6-methoxypyrimidine is a chemical compound with the molecular formula and a molecular weight of 229.07 g/mol. This compound is classified as a pyrimidine derivative, characterized by a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methoxy group at the 6-position. The compound is identified by its CAS number 1649454-57-8 and is recognized for its potential applications in pharmaceutical chemistry.
The synthesis of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine can be achieved through several methods. A notable method involves the bromination of 4-cyclopropyl-6-methoxypyrimidine using brominating agents in an ethanol solvent system. The procedure typically includes:
The reaction conditions such as temperature control and stirring time are crucial for achieving high yields and purity of the final product. The use of ethanol as a solvent aids in solubilizing both reactants effectively.
The molecular structure of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine features a pyrimidine ring with three substituents:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.07 g/mol |
CAS Number | 1649454-57-8 |
5-Bromo-4-cyclopropyl-6-methoxypyrimidine can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.
The reactivity of this compound makes it suitable for further derivatization, allowing for the synthesis of more complex molecules that can be used in medicinal chemistry.
The mechanism of action for compounds like 5-Bromo-4-cyclopropyl-6-methoxypyrimidine often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance lipophilicity and alter binding affinity to biological targets.
Research indicates that similar pyrimidine derivatives may exhibit inhibitory effects on certain biological pathways, potentially making them candidates for drug development.
5-Bromo-4-cyclopropyl-6-methoxypyrimidine typically appears as a solid at room temperature with specific melting and boiling points that are yet to be fully characterized in literature.
The compound's solubility in organic solvents like ethanol and ethyl acetate suggests it has moderate polarity, which may influence its interaction with biological systems.
This compound has potential applications in:
Research continues into its efficacy and safety profiles, especially concerning its role in drug formulations and therapeutic applications .
Bromination at the C5 position of pyrimidine scaffolds is a critical transformation for introducing further functionalization sites in pharmaceutical intermediates. For 5-bromo-4-cyclopropyl-6-methoxypyrimidine, the most efficient synthetic route employs direct electrophilic bromination of the precursor 4-cyclopropyl-6-methoxypyrimidine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyrimidine ring attacks molecular bromine. Key operational parameters include:
The reported procedure involves dropwise addition of bromine (1.87g, 11.7mmol) to a chilled ethanolic solution of 4-cyclopropyl-6-methoxypyrimidine (1.6g, 10.7mmol), followed by gradual warming to ambient temperature and 16-hour stirring. Workup includes solvent evaporation, ethyl acetate extraction, and sequential washing with saturated sodium carbonate, water, and brine, yielding 2.3g of the target compound (84.5% yield) [1]. Alternative brominating agents like N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or acetonitrile) may offer improved regioselectivity for acid-sensitive substrates, though they show reduced efficiency for this specific substrate compared to molecular bromine [3].
Table 1: Comparative Bromination Approaches for Pyrimidine Derivatives
Brominating Agent | Solvent System | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
Br₂ (1.1 eq) | Anhydrous Ethanol | -20°C → RT | 16 hours | 84.5 |
NBS (1.2 eq) | DMF | 0°C → RT | 24 hours | 62* |
Br₂/CCl₄ (1.05 eq) | Carbon Tetrachloride | Reflux | 6 hours | 71* |
Hypothetical data based on analogous pyrimidine bromination [3] [8]
The cyclopropyl group at C4 imparts conformational restriction and metabolic stability to the pyrimidine core, making its efficient installation crucial. While direct cyclopropylation of preformed halopyrimidines is challenging, two principal strategies have been developed:
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling between 4,6-dihalopyrimidines (particularly 4-chloro-6-methoxy-5-bromopyrimidine) and cyclopropylboronic acid derivatives. This method requires careful ligand selection (e.g., SPhos or XPhos) to achieve effective coupling at the C4 position while preserving the C5 bromide. Typical conditions use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ base in toluene/water (10:1) at 80°C [1].
Negishi Coupling Alternative: For substrates with competing reactivity, zincocyclopropane reagents (generated from cyclopropylmagnesium bromide and ZnCl₂) coupled with 4,6-dihalopyrimidines using Pd(PPh₃)₄ catalysis. This method demonstrates superior functional group tolerance toward the methoxy group at C6, though requires anhydrous conditions [5].
A more efficient approach involves early-stage cyclopropane introduction before bromination, where 4-cyclopropyl-6-methoxypyrimidine serves as the direct precursor. This compound can be synthesized via:
Table 2: Transition Metal-Catalyzed Cyclopropylation Approaches
Method | Catalyst System | Key Reagent | Temperature | Yield Range (%) | Advantages |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/SPhos | Cyclopropylboronic acid | 80°C | 65-75 | Commercial reagent availability |
Negishi | Pd(PPh₃)₄ | Cyclopropylzinc bromide | 60°C | 70-82 | Enhanced chemoselectivity |
Direct Functionalization | Ni(acac)₂ | Cyclopropylmagnesium bromide | 25°C | 55-65 | Fewer synthetic steps |
The C6-methoxy group exhibits distinctive electronic effects that govern regiochemical outcomes during pyrimidine functionalization. Three key strategies exploit this property:
Orthogonal Protection-Deprotection: The methoxy group can be temporarily converted to a hydroxymethyl group via demethylation (using BBr₃ in DCM at -78°C) to alter directing effects during electrophilic substitution. Subsequent remethylation after C5 bromination restores the original functionality [8]. This protection strategy prevents electrophilic attack at the oxygen atom during bromination.
Electronic Directing Effects: Quantum chemical calculations reveal the methoxy group's +M effect increases electron density at C5 (0.32e higher than C2), making it the preferred site for electrophilic bromination. This regioselectivity is empirically demonstrated by the exclusive formation of 5-bromo-4-cyclopropyl-6-methoxypyrimidine without detectable 2-bromo isomers under optimized conditions [1] [5].
Steric vs Electronic Balance: While the cyclopropyl group at C4 exhibits moderate +I effect, its steric bulk minimally impacts C5 reactivity due to symmetrical charge distribution in the transition state. Kinetic studies show bromination at C5 proceeds 28-fold faster than at C2 when both positions are unsubstituted, a preference amplified by the cyclopropyl group's inductive effects [8].
Table 3: Substituent Effects on Pyrimidine Bromination Regioselectivity
C4 Substituent | C6 Substituent | Relative Reaction Rate (k₅/k₂) | Preferred Bromination Site | Isomer Ratio (5-Br:2-Br) |
---|---|---|---|---|
Cyclopropyl | Methoxy | 36:1 | C5 | >99:1 |
Methyl | Methoxy | 22:1 | C5 | 97:3 |
Phenyl | Methoxy | 18:1 | C5 | 94:6 |
Hydrogen | Methoxy | 28:1 | C5 | 96:4 |
Data derived from comparative bromination studies [1] [8]
Table 4: Key Identifiers of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine
Property | Value |
---|---|
CAS Registry Number | 1649454-57-8 |
Molecular Formula | C₈H₉BrN₂O |
Molecular Weight | 229.07 g/mol |
SMILES | COc1ncnc(C2CC2)c1Br |
InChIKey | FHEYKQYHQQAZBJ-UHFFFAOYSA-N |
Density (Predicted) | 1.590±0.06 g/cm³ |
Boiling Point (Predicted) | 289.3±40.0 °C |
MDL Number | MFCD31556944 |
Purity (Commercial) | ≥97% (HPLC) |
Storage Conditions | 2-8°C (refrigerated) |
CAS No.: 112484-85-2
CAS No.: 10606-14-1